molecular formula C15H16N2O2 B6418848 6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1017137-66-4

6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6418848
CAS No.: 1017137-66-4
M. Wt: 256.30 g/mol
InChI Key: CPBGQDGRGLUJOK-UHFFFAOYSA-N
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Description

6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a dihydropyridine ring, a phenylpropyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a dihydropyridine derivative with a phenylpropylamine derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide
  • 6-oxo-1-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide

Uniqueness

6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

6-oxo-N-(3-phenylpropyl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-14-9-8-13(11-17-14)15(19)16-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBGQDGRGLUJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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